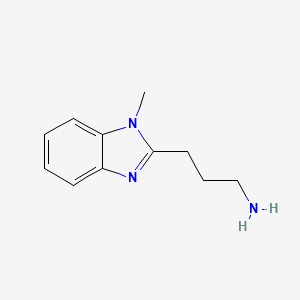
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in medicinal chemistry. It includes a naphthyridine ring, an ethoxyphenyl group, a methylpiperidine group, and an amine group. These groups are often found in pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The compound’s structure includes a naphthyridine ring, which is a nitrogen-containing heterocycle. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in reactions such as acylation or alkylation. The ethoxy group could undergo reactions involving the cleavage of the ether bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, the presence of the ethoxy group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .
Aplicaciones Científicas De Investigación
Diverse Biological Activities of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives exhibit a wide range of biological activities, making them potent scaffolds in therapeutic and medicinal research. They have demonstrated antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these compounds have shown potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to being anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and acting as inhibitors of platelet aggregation. These activities highlight the compound's versatility and potential for drug development across a spectrum of diseases (Madaan et al., 2015).
Chemical Chaperone and Proteostasis
Derivatives similar in structure to the compound have been explored as chemical chaperones to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. By assisting in protein folding within the ER, these compounds help maintain cellular proteostasis, potentially mitigating the pathological effects of protein misfolding diseases. This application is significant in conditions where ER stress and misfolded proteins play a critical role, further emphasizing the therapeutic potential of these derivatives (Kolb et al., 2015).
Role in Amyloid Imaging
While not directly related to the specific compound, derivatives within the naphthyridine and related families have been utilized in the development of amyloid imaging agents. These imaging ligands are used to measure amyloid deposits in vivo in the brains of Alzheimer's disease patients, facilitating early disease detection and evaluation of anti-amyloid therapies. The development and application of these imaging agents underscore the importance of naphthyridine derivatives in neurological research and their potential contribution to understanding and treating Alzheimer's disease (Nordberg, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-30-19-8-6-18(7-9-19)27-22-20-10-5-17(3)26-23(20)25-15-21(22)24(29)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJCHHOHOLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810094.png)
![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)
![Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate](/img/structure/B2810098.png)
![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
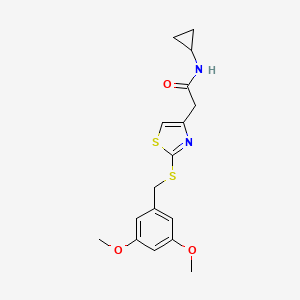
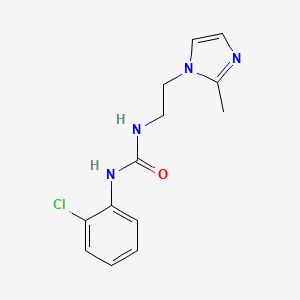
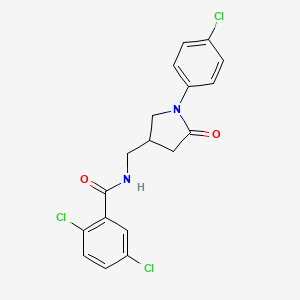
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)
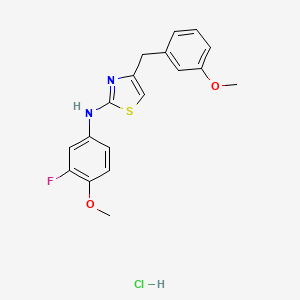
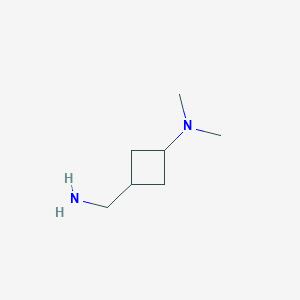
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)
